LogP-Driven Lipophilicity Differentiation: 1-Isopropylpiperidine-4-carboxamide vs. N-Methyl, N-Ethyl, and Unsubstituted Piperidine-4-Carboxamide Homologues
1-Isopropylpiperidine-4-carboxamide exhibits a calculated LogP of 1.68, which is approximately 3.7-fold higher than the N-methyl homologue (LogP 0.45) and 2.0-fold higher than the N-ethyl homologue (LogP 0.84), while the unsubstituted piperidine-4-carboxamide parent is hydrophilic (LogP −0.93) [1]. This LogP difference translates into a predicted ~10-fold increase in n-octanol/water partition coefficient for each ΔLogP unit, directly affecting passive membrane permeability and non-specific tissue binding [2]. The polar surface area (PSA) remains nearly constant across the N-alkyl series (46.3–47.3 Ų), confirming that lipophilicity—not hydrogen-bonding capacity—is the discriminating physicochemical parameter [1].
| Evidence Dimension | Calculated LogP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 1-Isopropylpiperidine-4-carboxamide: LogP 1.68 |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxamide: LogP 0.45; 1-Ethylpiperidine-4-carboxamide: LogP 0.84; Piperidine-4-carboxamide (unsubstituted): LogP −0.93 |
| Quantified Difference | ΔLogP (isopropyl – methyl) = +1.23; ΔLogP (isopropyl – ethyl) = +0.84; ΔLogP (isopropyl – unsubstituted) = +2.61 |
| Conditions | Calculated LogP values from chemical database entries (consistent computational methodology not cross-validated across sources) |
Why This Matters
Higher LogP directly predicts superior blood-brain barrier penetration and membrane partitioning for CNS-targeted programs, while the large LogP gap vs. unsubstituted parent (Δ 2.61) eliminates the parent as a viable surrogate in any permeability-sensitive assay.
- [1] AMBinter: AMB10067624 (1-methylpiperidine-4-carboxamide) logP 0.4517; AMB575483 (1-ethylpiperidine-4-carboxamide) logP 0.8418. Chembase: piperidine-4-carboxamide logP −0.9267. YYBYy: 1-isopropylpiperidine-4-carboxamide logP 1.6797. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
